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Compound Name: HCV-1 e2 Protein (554-569)

Cat. No.: B15563004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the Hepatitis C Virus (HCV)

envelope glycoprotein E2 region spanning amino acids 554-569. This region has been

identified as a significant linear B-cell epitope and is of interest for immunological studies and

vaccine development. This document summarizes key findings, presents available data in a

structured format, details relevant experimental protocols, and provides visualizations of

associated biological pathways and experimental workflows.

Introduction to the HCV E2 554-569 Region
The Hepatitis C virus envelope glycoprotein E2 is a critical component of the viral particle,

mediating entry into host cells and serving as a primary target for the host immune response.

Within the E2 protein, the region encompassing amino acids 554-569 has been characterized

as one of two major linear antigenic regions, the other being residues 484-499.[1][2] This

region is partly conserved across different HCV genotypes and is accessible to antibodies in

infected individuals, suggesting its surface exposure on the native E2 protein or its precursor

polyprotein.[1][3]

The amino acid sequence for the E2 554-569 peptide, as referenced in research, is Trp-Met-

Asn-Ser-Thr-Gly-Phe-Thr-Lys-Val-Cys-Gly-Ala-Pro-Pro-Cys (WMNSTGFTKVCGAPPC).[4]

Structurally, this peptide contains two cysteine residues (Cys564 and Cys569) in close

proximity and a putative N-glycosylation site, which may influence its recognition by the

immune system.[1][2]
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Quantitative and Qualitative Data Summary
While the 554-569 region is a known antigenic site, specific quantitative data on antibody

binding affinities, such as dissociation constants (Kd), are not extensively available in the

reviewed literature. Research has focused more on identifying key residues for antibody

recognition and the prevalence of antibodies against this epitope.

Table 1: Key Residues for Antibody Binding in the E2
554-569 Region

Residue
Position

Original Amino
Acid

Substituted
Amino Acid

Effect on
Antibody
Binding

Reference

566 Alanine (A) Glycine (G)
Essential for

binding
[1][2]

567 Proline (P) Alanine (A)
Essential for

binding
[1][2]

568 Proline (P) Alanine (A)
Essential for

binding
[1][2]

564 Cysteine (C) Alanine (A)
Not essential for

binding
[3]

569 Cysteine (C) Alanine (A)
Not essential for

binding
[3]

Table 2: Prevalence of Antibodies to E2 554-569 in HCV-
Infected Individuals

Patient Cohort
Number of Sera
Tested

Prevalence of
Antibodies

Reference

HCV RNA-positive 114 (total) 55% [1][3]

HCV RNA-negative 114 (total) 53% [1][3]
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Table 3: Functional Assay Data for the E2 554-569
Peptide

Assay Type
Cell
Line/Substrate

Peptide
Concentration

Result Reference

Heparin Binding

ELISA

Heparin-coated

plates
Not specified

No significant

binding (used as

a negative

control)

[4]

Cell Binding

ELISA

HepG2, BHK,

MCF7 cells
Not specified

No significant

binding (used as

a negative

control)

[4]

Experimental Protocols
Detailed experimental protocols specifically for the E2 554-569 peptide are not extensively

published. However, based on methodologies described in the literature for similar peptide-

based immunoassays, a representative protocol for a peptide-ELISA is provided below.

Peptide-Enzyme-Linked Immunosorbent Assay (ELISA)
Protocol
This protocol is a composite based on standard ELISA procedures and is intended for the

detection of antibodies specific to the HCV E2 554-569 peptide.

Materials:

HCV E2 554-569 synthetic peptide (e.g., WMNSTGFTKVCGAPPC)

96-well ELISA plates (e.g., Maxisorp)

Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
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Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

Serum samples (patient and negative controls)

Secondary antibody (e.g., HRP-conjugated anti-human IgG)

Substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

Stop Solution (e.g., 2 M H₂SO₄)

Plate reader

Procedure:

Coating: Dilute the E2 554-569 peptide to a final concentration of 1-10 µg/mL in Coating

Buffer. Add 100 µL of the peptide solution to each well of the 96-well plate. Incubate

overnight at 4°C.

Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash

Buffer per well.

Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites.

Incubate for 1-2 hours at room temperature.

Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.

Primary Antibody Incubation: Dilute serum samples in Blocking Buffer (e.g., 1:100). Add 100

µL of the diluted serum to the appropriate wells. Include positive and negative control sera.

Incubate for 1-2 hours at 37°C.

Washing: Discard the serum samples and wash the plate five times with Wash Buffer.

Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG in Blocking

Buffer according to the manufacturer's instructions. Add 100 µL of the diluted secondary

antibody to each well. Incubate for 1 hour at room temperature.

Washing: Discard the secondary antibody solution and wash the plate five times with Wash

Buffer.
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Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at

room temperature for 15-30 minutes, or until sufficient color development is observed.

Stopping the Reaction: Add 100 µL of Stop Solution to each well to stop the color

development. The color will change from blue to yellow.

Reading: Read the absorbance of each well at 450 nm using a plate reader within 30

minutes of adding the Stop Solution.

Visualizations: Signaling Pathways and
Experimental Workflows
Signaling Pathways
While the specific 554-569 region of E2 has not been directly implicated in modulating cellular

signaling, the full-length E2 protein is known to trigger intracellular signaling cascades upon

binding to host cell receptors, such as CD81 and DC-SIGN. One of the key pathways activated

is the MAPK/ERK pathway.
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Caption: MAPK/ERK signaling pathway activated by HCV E2 binding to cell surface receptors.

Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the antigenicity of the

HCV E2 554-569 peptide.
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Peptide Synthesis & Characterization

Immunoassay
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Caption: Workflow for peptide-ELISA to detect antibodies against HCV E2 554-569.
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Conclusion
The HCV E2 554-569 region is a well-established linear B-cell epitope with partial conservation

across genotypes. Key residues within this region, particularly Ala-566, Pro-567, and Pro-568,

are crucial for antibody recognition. While antibodies to this epitope are prevalent in infected

individuals, detailed quantitative data on their binding affinities are lacking in the current

literature. Furthermore, there is no direct evidence to suggest a role for this specific region in

modulating cellular signaling pathways. Future research could focus on quantifying the

antibody-epitope interactions and exploring any potential functional roles of this region beyond

its antigenicity, which could be valuable for the rational design of HCV diagnostics and

vaccines.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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